N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to a class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “this compound” would require more specific information or computational analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazolopyrimidines, in general, are known for their stability and reactivity due to the presence of nitrogen atoms in their structure . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Scientific Research Applications
Antifungal and Antibacterial Applications
- Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antifungal and antibacterial potential. For instance, some derivatives have been synthesized and shown to possess inhibitory activity against certain fungi and bacteria, highlighting their potential as antimicrobial agents. This suggests that N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine could also be explored for similar applications (Jafar et al., 2017; Deohate & Palaspagar, 2020).
Antitumor Activity
- Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. Studies have found these compounds to exhibit cytotoxicity against specific cancer cell lines, suggesting a potential pathway for the development of new anticancer agents. This indicates that similar compounds, including this compound, could be valuable in oncological research (Titi et al., 2020).
Surface Coating Applications
- Pyrimidine derivatives have been incorporated into surface coatings like polyurethane varnish and printing ink paste, showing effective antimicrobial properties. This application suggests the potential utility of this compound in the development of antimicrobial coatings (El‐Wahab et al., 2015).
Hydrogel Modification for Medical Applications
- Poly vinyl alcohol/acrylic acid hydrogels modified with pyrazolo[1,5-a]pyrimidine derivatives have shown increased thermal stability and promising biological activities against bacteria and fungi, indicating their potential in medical applications (Aly & El-Mohdy, 2015).
Serotonin Receptor Antagonism
- Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and specific antagonists for serotonin receptors, indicating potential applications in the development of drugs targeting these receptors for various neurological and psychiatric disorders (Ivachtchenko et al., 2011).
Mechanism of Action
The compound also contains a methoxyphenyl group, which could potentially influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The presence of this group might enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and increasing its bioavailability .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances, which could affect its stability, solubility, and interaction with its target .
Properties
IUPAC Name |
N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-13-20(23-14-17-9-5-4-6-10-17)26-22(24-15)21(16(2)25-26)18-11-7-8-12-19(18)27-3/h4-13,23H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYKKJRDBFCZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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